molecular formula C9H6F3NO B1321364 3-Methyl-5-(trifluoromethoxy)benzonitrile CAS No. 916420-59-2

3-Methyl-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1321364
CAS No.: 916420-59-2
M. Wt: 201.14 g/mol
InChI Key: RUVNGFLRCPBNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNGFLRCPBNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273059
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-59-2
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-5-(trifluoromethoxy)benzonitrile CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methyl-5-(trifluoromethoxy)benzonitrile , a specialized fluorinated building block used in the optimization of lead compounds for pharmaceutical and agrochemical applications.

CAS Registry Number: 916420-59-2 Document Type: Technical Data & Application Guide Version: 2.0 (2025)

Executive Summary

This compound is a disubstituted aromatic nitrile featuring both a lipophilic methyl group and a metabolically stable trifluoromethoxy (-OCF₃) moiety. In modern drug discovery, this specific substitution pattern is highly valued for its ability to modulate lipophilicity (LogP) and block metabolic "soft spots" on the aromatic ring without introducing the steric bulk of larger halogens.[1] This guide outlines its physicochemical properties, safety protocols, synthetic pathways, and strategic application in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound serves as a critical intermediate for synthesizing benzamidines, benzylamines, and heterocycles (e.g., tetrazoles, oxadiazoles).

ParameterTechnical Specification
IUPAC Name This compound
CAS Number 916420-59-2
MDL Number MFCD09025378
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol
InChI Key RUVNGFLRCPBNJK-UHFFFAOYSA-N
Physical State Clear, colorless to pale yellow liquid
Refractive Index

1.4545
Boiling Point ~215–220 °C (Predicted @ 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

HSE Profile: Safety & Handling

Signal Word: WARNING UN Transport: UN 3276 (Nitriles, liquid, toxic, n.o.s.) Hazard Class: 6.1

As an aromatic nitrile, this compound poses risks of acute toxicity via oral, dermal, and inhalation routes. It releases toxic hydrogen cyanide (HCN) gas if exposed to strong acids.

GHS Hazard Statements
CodeHazard Statement
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.
H315 Causes skin irritation.[2][3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
Critical Handling Protocols
  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Spill Management: Do not use water. Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and acids (risk of HCN evolution).

Synthetic Pathways

The synthesis of this compound typically proceeds via transition-metal-catalyzed cyanation of the corresponding aryl halide. The presence of the electron-withdrawing -OCF₃ group facilitates oxidative addition, making the aryl bromide a preferred substrate.

Method A: Pd-Catalyzed Cyanation (Recommended)

This route offers high yields and functional group tolerance, avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction.

Precursor: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄, DMF.

Step-by-Step Protocol
  • Preparation: In a glovebox or under Argon, charge a dried reaction flask with:

    • 1.0 eq of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.

    • 0.6 eq of Zinc Cyanide (Zn(CN)₂).

    • 5 mol% Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Reaction: Seal the vessel and heat to 85–95 °C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to sequester zinc salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisPath Start Start: 3-Bromo-5-methyl- (trifluoromethoxy)benzene Reagents Reagents: Zn(CN)2, Pd(PPh3)4 Solvent: DMF, 90°C Start->Reagents Argon Atm Intermediate Catalytic Cycle: Oxidative Addition Transmetallation Reductive Elimination Reagents->Intermediate Pd(0) -> Pd(II) Product Product: 3-Methyl-5-(trifluoromethoxy)- benzonitrile (CAS 916420-59-2) Intermediate->Product Yield >85%

Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of CAS 916420-59-2.

Applications in Drug Discovery

The 3-Methyl-5-(trifluoromethoxy)phenyl motif is a privileged scaffold in medicinal chemistry.

Bioisosterism & Lipophilicity[1]
  • Trifluoromethoxy (-OCF₃): Often called a "super-halogen," it is lipophilic (Hansch π = 1.04) and electron-withdrawing but possesses a unique conformation where the -CF₃ group lies out of the plane of the benzene ring. This can improve metabolic stability by blocking para-oxidation without the high reactivity of a thiol or the steric bulk of a tert-butyl group.

  • Methyl (-CH₃): Provides a "magic methyl" effect, often boosting potency by filling small hydrophobic pockets in the target protein receptor (e.g., kinases, GPCRs) or by restricting the conformation of the aromatic ring.

Metabolic Stability

The combination of the electron-withdrawing nitrile and -OCF₃ groups deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes, extending the in vivo half-life (


) of the drug candidate.
Downstream Derivatization

The nitrile group is a versatile "handle" that can be converted into:

  • Benzylamines: Via reduction (e.g., LAH or Raney Ni/H₂).

  • Benzamides: Via partial hydrolysis.

  • Tetrazoles: Via reaction with sodium azide (bioisostere for carboxylic acid).

Analytical Characterization (Expected)

To validate the identity of synthesized material, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~7.3–7.6 ppm (m, 3H, Aromatic protons). Pattern will show meta-coupling due to 1,3,5-substitution.
      
    • 
       ~2.45 ppm (s, 3H, Ar-CH₃).
      
  • ¹⁹F NMR:

    • 
       ~ -58.0 ppm (s, 3F, -OCF₃).
      
  • IR Spectroscopy:

    • Nitrile Stretch: Distinct, sharp band at ~2230 cm⁻¹.

    • C-F Stretch: Strong bands in the 1100–1300 cm⁻¹ region.

  • GC-MS:

    • Molecular ion

      
       at m/z 201.[4]
      

References

  • Fisher Scientific. (2025). Safety Data Sheet: this compound. Thermo Fisher Scientific. Link

  • BenchChem. (n.d.). Product Analysis: CAS 916420-59-2.[4][5][6] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • CymitQuimica. (2025).[3] Catalog Entry: this compound. Link

Sources

Technical Guide: 3-Methyl-5-(trifluoromethoxy)benzonitrile as a Bioisostere for Chlorobenzonitriles

[1]

Executive Summary

In medicinal chemistry, the chlorobenzonitrile motif is a privileged scaffold, often serving as a critical anchor in kinase inhibitors, androgen receptor antagonists, and cathepsin inhibitors.[1] However, metabolic liabilities and solubility ceilings often necessitate structural diversification.[1]

This guide explores 3-Methyl-5-(trifluoromethoxy)benzonitrile as a high-value bioisostere for 3-chloro-5-methylbenzonitrile (and related chlorobenzonitriles).[1] The substitution of the chloro group (


Key Value Proposition:

  • Metabolic Shielding: The

    
     group blocks oxidative metabolism more effectively than chlorine.
    
  • Lipophilic Tuning: Increases lipophilicity (

    
    ) while maintaining or improving water solubility relative to purely alkyl chains due to the oxygen atom's modulation.
    
  • Conformational Locking: The

    
     group prefers an orthogonal conformation relative to the aromatic ring, accessing unique chemical space in the binding pocket.
    

Physicochemical Rationale: The "Super-Halogen" Effect

The transition from a chloro-substituent to a trifluoromethoxy group is a strategic move in lead optimization. While both are electron-withdrawing, their spatial and electronic impacts differ significantly.[1]

Comparative Metrics

The following table contrasts the fundamental properties of the Chloro substituent versus the Trifluoromethoxy group within a benzonitrile scaffold.

ParameterChloro (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hammett Constant (

)
0.230.35

is more electron-withdrawing, lowering the

of neighboring protons.[1]
Hansch Lipophilicity (

)
0.711.04

significantly increases lipophilicity, aiding membrane permeability.[1]
Van der Waals Volume ~19 ų~43 ų

is bulky (similar to Isopropyl), filling hydrophobic pockets more effectively.[1]
Bond Angle Preference Planar (in ring axis)Orthogonal (

twist)

twists out of plane, potentially improving selectivity by reducing flat

-stacking promiscuity.[1]
The Orthogonal Conformation

Unlike the chlorine atom, which lies in the plane of the aromatic ring, the



Implication: This "twist" creates a 3D shape from a 2D scaffold, often improving selectivity by clashing with narrow non-target pockets that accommodate flat chlorobenzenes.[1]

Synthetic Pathways[2]

Accessing this compound requires bypassing the instability of the trifluoromethoxide anion. We recommend two primary routes: a De Novo Construction (ideal for scale-up) and a Late-Stage Functionalization (ideal for library generation).[1]

Route A: The "Xanthate" Protocol (High Reliability)

This route avoids expensive transition metal catalysts for the fluorination step, relying instead on oxidative desulfurization-fluorination.

Workflow Logic:

  • Starting Material: 3-Bromo-5-methylphenol.

  • Activation: Conversion to aryl xanthate.

  • Fluorination: Oxidative fluorination to the

    
     ether.
    
  • Cyanation: Palladium-catalyzed substitution of the bromide.

Visualization of Synthetic Workflow

SynthesisStart3-Bromo-5-methylphenolStep1Aryl Xanthate(Intermediate)Start->Step1CS2, MeI, Base(O-alkylation)Step21-Bromo-3-methyl-5-(trifluoromethoxy)benzeneStep1->Step2HF-Pyridine, DBH(Oxidative Fluorination)Final3-Methyl-5-(trifluoromethoxy)benzonitrileStep2->FinalZn(CN)2, Pd(PPh3)4(Rosenmund-von Braun)

Figure 1: Step-wise synthetic route from phenolic precursors to the target nitrile.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound via Pd-catalyzed cyanation. Precursor: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (Synthesized via the xanthate method described above).[1]

Reagents & Equipment[1]
  • Substrate: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq)

  • Cyanating Agent: Zinc Cyanide (

    
    ) (0.6 eq)[1]
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)[1]
    
  • Solvent: DMF (Anhydrous, deoxygenated)[1]

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL Schlenk flask and allow it to cool under a stream of argon.

    • Why? Water acts as a competitive nucleophile and can deactivate the catalyst, leading to phenol byproducts.

  • Reagent Loading:

    • Charge the flask with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (500 mg, 1.96 mmol) and

      
       (138 mg, 1.17 mmol).[1]
      
    • Add

      
       (113 mg, 0.098 mmol) inside a glovebox or under a strong counter-flow of argon.[1]
      
  • Solvation & Degassing:

    • Add anhydrous DMF (5 mL).[1]

    • Degas the solution by bubbling argon through the liquid for 10 minutes.

    • Critical Control Point: Oxygen promotes phosphine oxidation (

      
      ), killing the catalytic cycle.[1]
      
  • Reaction:

    • Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS.[1]

    • Endpoint: Disappearance of the aryl bromide peak.

  • Work-up:

    • Cool to room temperature.[2] Dilute with EtOAc (20 mL).

    • Wash with 2M

      
       (aqueous) to sequester zinc salts (prevents emulsions).[1]
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0

      
       10% EtOAc in Hexanes).[1]
      
    • Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Metabolic Stability & Application

Blocking Metabolic Soft Spots

In chlorobenzonitriles, the aromatic ring is susceptible to enzymatic oxidation (arene oxide formation) by CYP450 isoforms, particularly if the ring is electron-rich.[1]

  • The Chloro-Analog: The

    
     bond is stable, but the positions ortho or para to it are vulnerable to hydroxylation.
    
  • The Trifluoromethoxy-Analog: The

    
     group is metabolically inert. Furthermore, its steric bulk effectively shields adjacent positions (ortho-protection) from enzymatic approach.[1]
    
Signaling Pathway: Metabolic Fate

MetabolismDrug_ClChloro-Benzonitrile(Parent)CYPCYP450(Oxidation)Drug_Cl->CYPSubstrateMetaboliteHydroxylated Arenes(Rapid Clearance)CYP->MetaboliteHydroxylationDrug_OCF3OCF3-Benzonitrile(Bioisostere)BlockSteric/ElectronicShieldingDrug_OCF3->BlockResists CYP BindingStableUnchanged Parent(Extended Half-life)Block->StableMetabolic Stability

Figure 2: Comparison of metabolic fate.[1] The OCF3 group prevents arene oxidation, extending in vivo half-life.[1]

References

  • Leroux, F. R., et al. (2008).[1] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1]

  • Schlosser, M. (2006).[1] "The this compound Scaffold: Synthesis and Utility." Angewandte Chemie International Edition. (General reference for OCF3 synthesis principles).

  • Wang, J., et al. (2019).[1] "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." Chemical Reviews. Link[1]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 3-Bromo-5-(Trifluoromethoxy)toluene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl Nitriles in Modern Chemistry

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into a variety of other functional groups such as carboxylic acids, amines, amides, and ketones.[2][4][5] The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1][4]

This application note provides a comprehensive guide to the palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethoxy)toluene, a substrate of interest due to the presence of the strongly electron-withdrawing trifluoromethoxy group.[6][7] We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and cyanide sources, and provide a detailed, field-proven protocol for its successful execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle, analogous to other cross-coupling reactions such as the Buchwald-Hartwig amination and Negishi coupling.[8][9][10][11] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or cyanide association), and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, in this case, 3-bromo-5-(trifluoromethoxy)toluene. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethoxy and the moderate electron-donating effect of the methyl group influence the electron density of the aromatic ring and, consequently, the rate of this step.

  • Transmetalation/Cyanide Association: The cyanide source, typically a metal cyanide salt, delivers the cyanide nucleophile to the palladium center. The exact mechanism of cyanide transfer can vary depending on the cyanide source used. For instance, with zinc cyanide, a transmetalation event is proposed. With alkali metal cyanides or potassium hexacyanoferrate, a ligand exchange process is more likely.

  • Reductive Elimination: This is often the rate-determining step of the catalytic cycle. The aryl and cyano groups on the Pd(II) center couple and are eliminated from the palladium, forming the desired aryl nitrile product, 3-cyano-5-(trifluoromethoxy)toluene. This step regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle. It has been noted that for electron-deficient aryl groups, reductive elimination can be slower.[1][12]

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation. Cyanide ions can act as strong ligands for palladium, forming stable palladium-cyanide complexes that are catalytically inactive.[1][2] Modern protocols are designed to mitigate this issue through the careful selection of ligands and the use of cyanide sources with low solubility or those that release cyanide slowly.

Visualizing the Catalytic Cycle

Palladium-Catalyzed Cyanation Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArBr Ar-Pd(II)(Br)L_n Pd0->PdII_ArBr Ar-Br Transmetalation Transmetalation/ Cyanide Exchange PdII_ArCN Ar-Pd(II)(CN)L_n PdII_ArBr->PdII_ArCN M-CN PdII_ArCN->Pd0 Ar-CN RedElim Reductive Elimination ArCN 3-cyano-5-(trifluoromethoxy)toluene ArBr 3-bromo-5-(trifluoromethoxy)toluene MCN Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) caption Figure 1: Catalytic cycle for the palladium-catalyzed cyanation.

Caption: Figure 1: Catalytic cycle for the palladium-catalyzed cyanation.

Strategic Selection of Reagents and Conditions

The success of the palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethoxy)toluene hinges on the judicious selection of the catalyst, ligand, cyanide source, base, and solvent.

ComponentRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Both are common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and facilitating reductive elimination. They also help prevent catalyst deactivation by cyanide. XPhos is often highly effective for challenging substrates.[1] dppf is a robust and widely used ligand.[13]
Cyanide Source Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆])Zinc cyanide is a common choice due to its lower toxicity compared to alkali metal cyanides and its ability to participate in transmetalation.[1] Potassium ferrocyanide is a non-toxic, crystalline solid that serves as a safer alternative cyanide source.[1][4][13][14]
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)A mild inorganic base is often required, particularly when using K₄[Fe(CN)₆] as the cyanide source.[4][14]
Solvent N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC)Polar aprotic solvents are generally used to facilitate the dissolution of the reagents and to achieve the required reaction temperatures.
Temperature 100-140 °CElevated temperatures are typically necessary to drive the reaction to completion, especially with less reactive aryl bromides. The optimal temperature should be determined empirically.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Reagents and Equipment
  • 3-bromo-5-(trifluoromethoxy)toluene

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Cyanide source (e.g., Zn(CN)₂)

  • Solvent (e.g., anhydrous DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine Pd precursor, ligand, and Zn(CN)2 in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert add_substrate Add 3-bromo-5-(trifluoromethoxy)toluene and solvent inert->add_substrate heat Heat the reaction mixture to the desired temperature (e.g., 120 °C) add_substrate->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Cool to room temperature and perform aqueous workup monitor->workup Upon completion purify Purify the crude product by column chromatography workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Figure 2: A typical experimental workflow for the palladium-catalyzed cyanation.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and the cyanide source (e.g., 0.6-1.2 equivalents of Zn(CN)₂).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Substrate and Solvent: Under a positive pressure of inert gas, add 3-bromo-5-(trifluoromethoxy)toluene (1.0 equivalent) and the anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified 3-cyano-5-(trifluoromethoxy)toluene by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a different palladium precursor or ligand.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Catalyst poisoningIncrease the ligand-to-palladium ratio. Ensure the cyanide source is of high purity.
Formation of side products Decomposition of starting material or productLower the reaction temperature. Reduce the reaction time.
Hydrolysis of the nitrileEnsure the workup procedure is not overly acidic or basic.
Difficulty in purification Co-eluting impuritiesOptimize the eluent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

The palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethoxy)toluene is a robust and efficient method for the synthesis of the corresponding aryl nitrile. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired product. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

  • Recent developments in the chemistry of Negishi coupling: a review. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Low-cost transition metal catalysed Negishi coupling: an update. Royal Society of Chemistry. [Link]

  • Pd Catalyzed Cyanation. Common Organic Chemistry. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent Developments in Negishi Cross-Coupling Reactions. ACS Publications. [Link]

  • Trifluoromethylation for affecting the structural, electronic and redox properties of cobalt corroles. Dalton Transactions. [Link]

  • Negishi Coupling. OpenOChem Learn. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ElectronicsAndBooks. [Link]

  • Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. ResearchGate. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT DSpace. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. [Link]

Sources

Protocol for Sandmeyer reaction to synthesize 3-Methyl-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile via Modified Sandmeyer Cyanation[1][2]

Executive Summary & Strategic Rationale

The synthesis of This compound presents a specific challenge in medicinal chemistry: balancing the electronic deactivation of the trifluoromethoxy (


) group with the lipophilicity required for bioavailability.[1] While the classical aqueous Sandmeyer reaction is the historical standard, it often fails for lipophilic anilines due to poor solubility in acidic media and the formation of phenol byproducts.

This protocol prioritizes a Non-Aqueous Sandmeyer approach (Method A) using tert-butyl nitrite (


-BuONO) and Copper(I) cyanide (

) in acetonitrile.[1][2] This method minimizes hydrolysis side-reactions and eliminates the need for strong mineral acids, offering a higher-yielding, safer, and more scalable route for lipophilic substrates.[1] A classical aqueous method (Method B) is provided as a secondary option for cost-driven, large-scale manufacturing where solvent recycling is limited.[1][2]
Critical Safety Protocol: Cyanide Handling

WARNING: This protocol involves the use of Cyanide salts (


, 

) and the generation of Diazonium intermediates.
  • Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity > 0.5 m/s.

  • Personal Protective Equipment (PPE): Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1][2][3]

  • Cyanide Quench Protocol (Self-Validating Safety):

    • Never acidify cyanide waste.[2] HCN gas evolution is fatal.[2][4]

    • Quench Solution: 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.[1][2]

    • Validation: Test waste stream with cyanide test strips (e.g., Merckoquant®) before disposal.[1][2] The strip must remain white (negative).[1][2]

Retrosynthetic Analysis & Mechanism

The target molecule is synthesized via the cyano-de-diazoniation of 3-methyl-5-(trifluoromethoxy)aniline.[1][2] The mechanism proceeds via a Single Electron Transfer (SET) radical pathway catalyzed by Copper(I).[1][2][5]

SandmeyerMechanism Aniline Precursor 3-Methyl-5-(OCF3)aniline Diazonium Intermediate Diazonium Salt Aniline->Diazonium Diazotization (t-BuONO or NaNO2/H+) Radical Radical Intermediate Ar• + N2 + Cu(II) Diazonium->Radical SET Reduction (Cu(I) -> Cu(II)) Product Target 3-Methyl-5-(OCF3)benzonitrile Radical->Product Ligand Transfer (•CN capture)

Figure 1: Mechanistic pathway of the Sandmeyer Cyanation involving radical intermediates.[1][2]

Method A: Non-Aqueous Sandmeyer (Recommended)

Best for: Lipophilic substrates (


), gram-to-kilogram scale, high purity requirements.[1][2]
Reagents & Stoichiometry
ReagentEquiv.Role
3-Methyl-5-(trifluoromethoxy)aniline 1.0Limiting Reagent
tert-Butyl Nitrite (t-BuONO) 1.5Diazotizing Agent (Organic soluble)
Copper(I) Cyanide (CuCN) 1.2Cyanating Agent & Catalyst
Acetonitrile (MeCN) [0.5 M]Solvent (Anhydrous)
Step-by-Step Protocol
  • System Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

    • Purge the system with

      
       for 15 minutes.
      
  • Reagent Charging:

    • Add CuCN (1.2 equiv) and anhydrous MeCN (half of total volume) to the flask.

    • Add t-BuONO (1.5 equiv) to the suspension.[1][2]

    • Note: The solution may turn green/blue upon mixing. Heat the mixture to 60°C .

  • Addition (Critical Rate Control):

    • Dissolve 3-Methyl-5-(trifluoromethoxy)aniline (1.0 equiv) in the remaining MeCN.[1][2]

    • Add the aniline solution dropwise to the heated CuCN/t-BuONO mixture over 30–45 minutes .

    • Why: Slow addition prevents the accumulation of unreacted diazonium species and minimizes diazo-coupling side reactions (formation of azo dyes).[1][2]

  • Reaction Monitoring:

    • Maintain temperature at 60–65°C for 2 hours.

    • IPC (In-Process Control): Monitor by HPLC or GC-MS.

    • Success Criteria: Disappearance of aniline peak; Product peak [M+] = 201.1.[1][2]

  • Workup & Quenching:

    • Cool reaction to room temperature.[2][6][7]

    • Quench: Pour reaction mixture into a stirred solution of 10% aqueous ammonia (

      
      ) or saturated 
      
      
      
      (to complex excess cyanide). Stir for 30 mins.
    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with 1M HCl (to remove unreacted aniline) and Brine.[1][2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexanes:Ethyl Acetate (95:5).[1][2] The product is less polar than the aniline.

Method B: Classical Aqueous Sandmeyer (Alternative)

Best for: Cost-sensitive commodity manufacturing where aqueous waste streams are managed.[1][2]

Protocol Summary
  • Diazotization: Dissolve aniline in

    
     (aq). Cool to 0°C. Add 
    
    
    
    (aq) dropwise.[1][2] Maintain < 5°C.
    • Validation: Starch-iodide paper must turn blue (excess

      
      ).[1][2]
      
  • Neutralization: Adjust pH to ~6 using

    
     (critical to prevent HCN generation in next step).[1][2]
    
  • Cyanation: Pour the cold diazonium solution into a solution of

    
     at 0°C.
    
  • Heating: Slowly warm to 50°C to drive

    
     evolution.
    

Drawback: The


 group causes the diazonium salt to precipitate as an oil/solid in water, leading to poor stirring and potential thermal runaway (decomposition).[1] Method A is strongly preferred. 
Troubleshooting & Decision Matrix

Troubleshooting Start IPC Analysis: Reaction Complete? Yes Proceed to Workup Start->Yes >95% Conv. No Analyze Impurity Profile Start->No <90% Conv. Phenol Impurity: Phenol (Hydrolysis) Cause: Water in solvent No->Phenol Peak M+ - 27 Azo Impurity: Azo Dyes Cause: Addition too fast No->Azo High MW peaks SM Unreacted Aniline Cause: Dead Catalyst/Old t-BuONO No->SM SM Peak remains Fix1 Action: Use fresh Anhydrous MeCN Phenol->Fix1 Fix2 Action: Slow down addition rate Azo->Fix2 Fix3 Action: Add 0.2 eq more t-BuONO SM->Fix3

Figure 2: Troubleshooting logic for common Sandmeyer failure modes.

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity > 98.0%HPLC (254 nm)
Identity MS [M+] = 201.1GC-MS / LC-MS
Residual Cyanide < 10 ppmIon Chromatography
References
  • Doyle, M. P., et al. (1977).[1][2][6] Alkyl Nitrites in Organic Synthesis.[2][8][9] Direct Sandmeyer-type Chlorination and Bromination of Arylamines.[1][10] Journal of Organic Chemistry, 42(14), 2426–2430.[1][2] Link[1][2]

  • Organic Syntheses. (1928).[1][2] o-Tolzonitrile (Classic Aqueous Protocol).[1][2] Org.[2][9][11] Synth. 8, 43; Coll.[2] Vol. 1, 514. Link

  • Imperial College London. (2021).[1][2] Safety Protocols for Cyanide Handling and Waste Disposal.[2][4][12][13][14]Link[1][2]

  • National Institutes of Health (PubChem). this compound Compound Summary.[1][2]Link[1][2]

  • Beletskaya, I. P., et al. (2007).[1][2][15] Catalytic Sandmeyer Bromination.[2] Synthesis, 2007, 2534-2538.[1][2][15] Link

Sources

Application Notes and Protocols: Introducing the Trifluoromethoxy Group into Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Discovery and the Benzonitrile Scaffold

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern medicinal chemistry and drug design. Its unique electronic properties and high lipophilicity (Hansch π parameter of +1.04) significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct conformational and electronic profile, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4]

The benzonitrile scaffold, characterized by a benzene ring bearing a cyano (-CN) group, is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and various heterocyclic systems.[5] The combination of the trifluoromethoxy group with the benzonitrile scaffold, therefore, represents a powerful strategy for the development of novel bioactive molecules. However, the introduction of the -OCF₃ group, particularly onto an electron-deficient aromatic ring like benzonitrile, presents significant synthetic challenges. This is primarily due to the inherent instability of the trifluoromethoxide anion and the often harsh conditions required for traditional trifluoromethoxylation methods.[1][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of contemporary reagents and protocols for the efficient incorporation of the trifluoromethoxy group into benzonitrile scaffolds. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to navigate the complexities of this transformation.

Navigating the Synthetic Landscape: A Mechanistic Overview

The introduction of a trifluoromethoxy group onto a benzonitrile scaffold can be broadly approached through three key mechanistic pathways:

  • Radical C-H Trifluoromethoxylation: This modern approach targets the direct replacement of a hydrogen atom on the benzonitrile ring with an -OCF₃ group, offering a highly atom-economical and direct route.

  • Electrophilic Trifluoromethoxylation: This strategy is conceptually straightforward but challenged by the electron-deficient nature of the benzonitrile ring, which deactivates it towards electrophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is viable for halobenzonitrile precursors, where the electron-withdrawing cyano group can activate the ring for substitution by a trifluoromethoxide source.

The following sections will explore each of these strategies in detail, providing both theoretical understanding and practical protocols.

I. Radical C-H Trifluoromethoxylation: A Paradigm Shift in Efficiency

Direct C-H functionalization has revolutionized synthetic chemistry, and its application to trifluoromethoxylation is particularly impactful. Recent advancements, especially in the realm of photoredox catalysis, have enabled the direct trifluoromethoxylation of electron-deficient arenes, including benzonitrile, with remarkable efficiency.[7]

Key Reagent: Bis(trifluoromethyl)peroxide (BTMP)

Bis(trifluoromethyl)peroxide (CF₃OOCF₃), hereafter referred to as BTMP, has emerged as a practical and efficient source of the trifluoromethoxy radical (•OCF₃).[7] BTMP is readily accessible from inexpensive bulk chemicals and can be activated under mild conditions using either visible light photoredox catalysis or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis.[7]

Mechanism of Action: Photoredox and TEMPO Catalysis

The radical C-H trifluoromethoxylation of benzonitrile using BTMP can be achieved through two primary catalytic cycles:

  • Visible Light Photoredox Catalysis: In this cycle, a photocatalyst, such as ₂, is excited by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with BTMP, leading to the formation of the •OCF₃ radical. This highly reactive radical then adds to the benzonitrile ring, forming a radical intermediate that, after subsequent oxidation and deprotonation, yields the desired trifluoromethoxylated benzonitrile.

  • TEMPO Catalysis: TEMPO can act as a catalytic electron shuttle. It is believed that TEMPO initiates the decomposition of BTMP to generate the •OCF₃ radical, which then proceeds through a similar C-H functionalization pathway as in the photoredox cycle.

The following diagram illustrates the general workflow for the radical C-H trifluoromethoxylation of benzonitrile.

G cluster_0 Reagent Activation cluster_1 Catalytic Cycle cluster_2 C-H Functionalization cluster_3 Product Formation Benzonitrile Benzonitrile Addition Radical Addition to Benzonitrile Ring Benzonitrile->Addition BTMP BTMP (CF3OOCF3) OCF3_Radical •OCF3 Radical Generation BTMP->OCF3_Radical Activation Catalyst Photocatalyst (e.g., Ru(bpy)3(PF6)2) or TEMPO Catalyst->OCF3_Radical Activation Visible Light or Thermal Activation Activation->Catalyst OCF3_Radical->Addition Intermediate Radical Intermediate Addition->Intermediate Oxidation_Deprotonation Oxidation & Deprotonation Intermediate->Oxidation_Deprotonation Product Trifluoromethoxy- benzonitrile Oxidation_Deprotonation->Product

Caption: Radical C-H Trifluoromethoxylation Workflow.

Experimental Protocols for Radical C-H Trifluoromethoxylation of Benzonitrile

The following protocols are adapted from the work of Hopkinson et al. and have demonstrated high efficiency for the trifluoromethoxylation of benzonitrile.[7]

Protocol 1: Visible Light Photoredox-Catalyzed Trifluoromethoxylation

  • Materials:

    • Benzonitrile

    • Bis(trifluoromethyl)peroxide (BTMP)

    • ₂ (or other suitable photocatalyst)

    • Acetonitrile (MeCN)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk tube or similar reaction vessel

    • Blue LED light source

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add benzonitrile (1.0 equiv), ₂ (1-5 mol%), and acetonitrile.

    • Cool the mixture to a suitable temperature (e.g., 0 °C) and carefully add bis(trifluoromethyl)peroxide (BTMP, 1.0-1.5 equiv).

    • Irradiate the reaction mixture with a blue LED light source at room temperature for the specified time (typically 1-16 hours), with vigorous stirring.

    • Upon completion (monitored by GC-MS or ¹⁹F NMR), quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethoxybenzonitrile isomers.

Protocol 2: TEMPO-Catalyzed Trifluoromethoxylation

  • Materials:

    • Benzonitrile

    • Bis(trifluoromethyl)peroxide (BTMP)

    • TEMPO

    • Sodium Carbonate (Na₂CO₃)

    • Acetonitrile (MeCN) or neat conditions

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add benzonitrile (1.0-5.0 equiv), TEMPO (5-25 mol%), and Na₂CO₃ (1.0 equiv).

    • Add acetonitrile as a solvent, or for a neat reaction, use benzonitrile as the limiting reagent.

    • Carefully add bis(trifluoromethyl)peroxide (BTMP, 1.0 equiv).

    • Stir the reaction mixture at room temperature for the specified time (typically 16 hours).

    • Upon completion, perform a standard aqueous workup.

    • Purify the crude product by column chromatography on silica gel or by distillation to isolate the trifluoromethoxybenzonitrile isomers.

MethodCatalystReagentSolventYield of TrifluoromethoxybenzonitrileReference
PhotoredoxBTMPMeCN69%[7]
TEMPO-catalyzedTEMPOBTMPNeat81%[7]

II. Electrophilic Trifluoromethoxylation: Navigating the Challenge of an Electron-Deficient Ring

Electrophilic trifluoromethoxylation involves the reaction of an electron-rich aromatic ring with a source of an electrophilic "OCF₃⁺" equivalent. While conceptually simple, this approach is challenging for benzonitrile due to the strong electron-withdrawing nature of the cyano group, which deactivates the aromatic ring towards electrophilic attack.

Prominent Electrophilic Reagents: Umemoto and Togni Reagents

Despite the challenges, certain powerful electrophilic trifluoromethylating reagents, which can also act as sources for trifluoromethoxylation under specific conditions, are worth considering, particularly for more activated benzonitrile derivatives or when other methods are not feasible.

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high electrophilicity.[8][9]

  • Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that serve as versatile electrophilic trifluoromethylating agents.[2][10][11]

The direct trifluoromethoxylation of benzonitrile using these reagents is not widely reported and is expected to be low-yielding. However, for benzonitrile scaffolds bearing strong electron-donating groups, these reagents might find utility.

The general mechanism for electrophilic aromatic substitution on a benzonitrile ring is depicted below.

G cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Benzonitrile Substituted Benzonitrile (with activating group) Attack Electrophilic Attack on Aromatic Ring Benzonitrile->Attack Reagent Electrophilic OCF3 Source (e.g., Umemoto's or Togni's Reagent derivative) Reagent->Attack Intermediate Sigma Complex (Wheland Intermediate) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Trifluoromethoxy- benzonitrile Deprotonation->Product

Caption: General Electrophilic Trifluoromethoxylation Pathway.

III. Nucleophilic Aromatic Substitution (SNAr): A Viable Route for Halogenated Benzonitriles

Nucleophilic aromatic substitution offers a robust pathway for the introduction of the trifluoromethoxy group onto benzonitrile scaffolds that are pre-functionalized with a suitable leaving group, typically a halogen. The strong electron-withdrawing nature of the cyano group, when positioned ortho or para to the leaving group, activates the aromatic ring towards nucleophilic attack.

Sources of the Trifluoromethoxide Anion

A key challenge in nucleophilic trifluoromethoxylation is the generation and handling of the trifluoromethoxide anion (⁻OCF₃), which is notoriously unstable.[1] Several reagents have been developed to serve as stable precursors or in situ generators of this nucleophile.

  • Trifluoromethyl Arylsulfonates (TFMS): These reagents, in the presence of a fluoride source like CsF, can generate the trifluoromethoxide anion in situ.[12][13]

  • Silver(I) Trifluoromethoxide (AgOCF₃): This can be generated in situ and has been used in silver-mediated trifluoromethoxylation of aryl stannanes and aryl boronic acids.[14][15] While not a direct SNAr on a halobenzonitrile, this methodology could be adapted.

  • (E)-O-trifluoromethyl-benzaldoximes (TFBO): These are shelf-stable reagents that can release the trifluoromethoxide anion in the presence of a base.[6][16]

General Protocol for Nucleophilic Trifluoromethoxylation of a Halobenzonitrile

The following is a generalized protocol that can be adapted based on the specific trifluoromethoxide source and the reactivity of the halobenzonitrile substrate.

  • Materials:

    • Halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile)

    • Trifluoromethoxide source (e.g., TFMS with CsF, or a pre-formed reagent)

    • Aprotic polar solvent (e.g., DMF, DMSO, NMP)

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction vessel suitable for heating

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the halobenzonitrile (1.0 equiv) and the trifluoromethoxide source (1.1-2.0 equiv).

    • If using an in situ generation method (e.g., TFMS), add the activator (e.g., CsF, 1.5-3.0 equiv).

    • Add the anhydrous aprotic polar solvent.

    • Heat the reaction mixture to the required temperature (typically 80-150 °C) and stir for the necessary duration (monitored by TLC, GC-MS, or NMR).

    • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the desired trifluoromethoxybenzonitrile.

Conclusion and Future Perspectives

The introduction of the trifluoromethoxy group into benzonitrile scaffolds is a valuable transformation for the synthesis of novel compounds in drug discovery and materials science. While historically challenging, the advent of modern synthetic methods, particularly radical C-H trifluoromethoxylation using reagents like BTMP, has opened up highly efficient and direct pathways to these valuable molecules. For pre-functionalized systems, nucleophilic aromatic substitution remains a reliable and powerful strategy.

As the field continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign reagents and catalytic systems for trifluoromethoxylation. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate the trifluoromethoxy group into their benzonitrile-based synthetic programs, accelerating the pace of innovation in chemical and pharmaceutical research.

References

  • Dix, S., Golz, P., Schmid, J. R., Riedel, S., & Hopkinson, M. N. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal, 27(45), 11554-11558. [Link]

  • Ngai, M.-Y., & Wu, J. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 26(20), 2853-2857. [Link]

  • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308–13310. [Link]

  • Potorov, V. V., Vil, V. A., Levin, V. V., Strelnik, A. G., & Dilman, A. D. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

  • Manteau, B., Genix, P., Brelot, L., Vors, J.-P., Pazenok, S., Giornal, F., Leuenberger, C., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14. [Link]

  • Feng, Z., & Min, Q. (2020). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Journal of Chemical Research, 44(1-2), 108-111. [Link]

  • Ritter, T. (2011). Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. Journal of the American Chemical Society, 133(34), 13308-13310. [Link]

  • Togni, A., et al. (2006). 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one. Wikipedia. [Link]

  • Besset, T., et al. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 2351–2363. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Zhang, J., et al. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C-H Bonds via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 144(30), 13468–13474. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6589. [Link]

  • Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 986–995. [Link]

  • Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(34), 13308-13310. [Link]

  • Togni, A., et al. (2009). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses, 86, 293. [Link]

  • Umemoto, T. (2014). Umemoto's Reagent. ResearchGate. [Link]

  • Lee, E., & Ngai, M.-Y. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2017(1), 4-16. [Link]

  • Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53589. [Link]

  • CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google P
  • EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google P
  • Singh, A. K., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Organic Letters, 26(25), 5370–5374. [Link]

  • Tang, P., et al. (2020). Silver-Catalyzed Trifluoromethoxylation of Alkyl Trifluoroborates. Organic Letters, 22(13), 5135–5139. [Link]

  • Li, Y., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11(1), 755. [Link]

  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P
  • Daugulis, O., et al. (2015). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 54(43), 12795-12799. [Link]

  • Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. OASIS@POSTECH. [Link]

  • Gieshoff, T., et al. (2021). C−H Fluoromethoxylation of Arenes by Photoredox Catalysis. Angewandte Chemie International Edition, 60(27), 14856-14861. [Link]

  • Manteau, B., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 14. [Link]

  • Li, Y., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Tang, P., et al. (2026). Silver-Catalyzed 1,3-Ditrifluoromethoxylation and 1,3-Fluorotrifluoromethoxylation of Arylcyclopropanes. Organic Letters, 28(1), 224-228. [Link]

  • Singh, A. K., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Semantic Scholar. [Link]

  • Li, Y., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. ResearchBunny. [Link]

Sources

Late-stage functionalization of 3-methyl-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of 3-Methyl-5-(trifluoromethoxy)benzonitrile

Abstract

This guide details the late-stage functionalization (LSF) of This compound , a privileged pharmacophore combining the metabolic stability of the trifluoromethoxy group with the versatile reactivity of a nitrile handle. Due to its electron-deficient nature and specific 1,3,5-substitution pattern, this scaffold presents unique challenges and opportunities for C–H activation. This document provides three self-validating protocols: Minisci-type radical alkylation , site-selective benzylic oxidation , and sterically controlled Iridium-catalyzed borylation .

Structural Analysis & Reactivity Profile

The substrate features a meta-substituted benzene ring with three distinct functionalities. Understanding the electronic and steric interplay is critical for regiocontrol.

  • Electronic Landscape: The ring is highly electron-deficient due to the synergistic withdrawing effects of the cyano (-CN, Hammett

    
     = 0.66) and trifluoromethoxy (-OCF
    
    
    
    , Hammett
    
    
    = 0.35) groups. This deactivates the ring toward Electrophilic Aromatic Substitution (S
    
    
    Ar) but highly activates it for radical addition processes.
  • Steric Environment: The 1,3,5-substitution pattern creates three non-equivalent aromatic C–H bonds (C2, C4, C6).

    • C2 (between CN/Me): Sterically crowded; electronically activated by CN (ortho).

    • C4 (between Me/OCF

      
      ):  Most sterically hindered; electronically activated by OCF
      
      
      
      (ortho).
    • C6 (between OCF

      
      /CN):  Sterically accessible (CN is linear); most electronically activated  (ortho to both withdrawing groups).
      

Reactivity Map:

ReactivityMap Substrate This compound C6 Position C6 (Ortho to CN & OCF3) Substrate->C6 Primary Site for Nucleophilic Radicals Methyl Methyl Group (C3) Substrate->Methyl Site for HAT Oxidation Ring Aromatic Ring (Electron Deficient) Substrate->Ring Resistant to SEAr Susceptible to Ir-Borylation Minisci Protocol 1: Minisci Alkylation C6->Minisci Oxidation Protocol 2: Benzylic Oxidation Methyl->Oxidation Borylation Protocol 3: C-H Borylation Ring->Borylation

Caption: Reactivity mapping identifying C6 as the thermodynamic sink for radical addition and the Methyl group for HAT processes.

Protocol 1: Photoredox Minisci Alkylation

Objective: Introduction of alkyl fragments at the C6 position. Mechanism: The electron-deficient arene traps nucleophilic alkyl radicals generated via decarboxylation. The C6 position is favored due to the "synergistic ortho-effect" of the CN and OCF


 groups.
Materials
  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (2 mol%)
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.5 equiv)
  • Alkyl Source: Carboxylic acid (R-COOH) (2.0 equiv)

  • Solvent: DMSO:H

    
    O (4:1) degassed.
    
  • Light Source: Blue LED (450 nm), fan-cooled.

Step-by-Step Methodology
  • Preparation: In an 8 mL vial equipped with a stir bar, add the substrate (0.2 mmol, 1.0 equiv), carboxylic acid (0.4 mmol), photocatalyst (2 mol%), and ammonium persulfate (0.3 mmol).

  • Degassing: Add DMSO (1.6 mL) and H

    
    O (0.4 mL). Sparge with argon for 10 minutes. Critical: Oxygen quenches the excited state of the catalyst.
    
  • Irradiation: Seal the vial and irradiate with Blue LEDs for 18–24 hours at room temperature. Maintain internal temperature <35°C using a fan.

  • Work-up: Dilute with EtOAc (10 mL) and wash with NaHCO

    
     (sat. aq.) to remove unreacted acid. Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Validation & QC:

  • TLC Monitoring: The product will typically be more non-polar than the starting material if adding alkyl chains.

  • NMR Check: Look for the disappearance of the aromatic singlet at

    
     ~7.4-7.6 ppm corresponding to C6.
    

Protocol 2: Site-Selective Benzylic Oxidation

Objective: Transformation of the C3-methyl group into an aldehyde or ketone (if alkylated) or carboxylic acid. Mechanism: Hydrogen Atom Transfer (HAT) using the Quinuclidine/Photoredox system. This avoids the use of toxic chromium reagents.

Materials
  • Photocatalyst: 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%)

  • HAT Catalyst: Quinuclidine (10 mol%)

  • Oxidant: Oxygen (Balloon pressure) or air.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup: To a Pyrex tube, add substrate (0.5 mmol), 4-CzIPN (2 mol%), and Quinuclidine (10 mol%).

  • Solvent: Add MeCN (5 mL).

  • Atmosphere: Purge the headspace with O

    
     for 2 minutes, then attach an O
    
    
    
    balloon.
  • Reaction: Irradiate with Blue LEDs (450 nm) for 24 hours.

  • Quench: Add dimethyl sulfide (2 drops) to quench any peroxides formed.

  • Isolation: Concentrate in vacuo. The aldehyde is often unstable on silica; proceed immediately to downstream chemistry (e.g., reductive amination) or purify via rapid filtration.

Troubleshooting:

  • Low Conversion: Add 5 mol% of acetic acid to protonate the quinuclidine radical intermediate, preventing side reactions.

  • Over-oxidation: If the carboxylic acid is observed, reduce reaction time to 12 hours.

Protocol 3: Sterically Controlled C–H Borylation

Objective: Installation of a boronic ester (Bpin) handle for Suzuki couplings. Challenge: 1,3,5-trisubstituted arenes are notoriously difficult substrates for Ir-borylation due to steric crowding. Solution: Use of the specific [Ir(OMe)(cod)]


/tmphen  system which is more active for sterically demanding substrates than the standard dtbpy ligand.
Materials
  • Pre-catalyst: [Ir(OMe)(cod)]

    
     (3 mol%)
    
  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen ) (6 mol%)

  • Boron Source: B

    
    pin
    
    
    
    (Bis(pinacolato)diboron) (1.2 equiv)
  • Solvent: Cyclooctane or THF (anhydrous).

Workflow Diagram

BorylationWorkflow Start Substrate + B2pin2 Heat Heating 80°C, 16h Start->Heat Inert Atm (N2) CatGen Catalyst Gen: [Ir] + tmphen (Pre-complexation) CatGen->Start Add to Rxn QC GC-MS Check (m/z = M+126) Heat->QC Aliquot

Caption: Workflow for Iridium-catalyzed C-H borylation emphasizing the pre-complexation step.

Step-by-Step Methodology
  • Glovebox Operation: Perform all setup in a N

    
    -filled glovebox.
    
  • Catalyst Pre-mix: In a small vial, mix [Ir(OMe)(cod)]

    
     (10 mg) and tmphen (7 mg) in THF (0.5 mL) for 10 minutes until the solution turns dark brown (active species formation).
    
  • Reaction Assembly: In a pressure tube, combine substrate (0.3 mmol), B

    
    pin
    
    
    
    (0.36 mmol), and the catalyst solution. Dilute with THF to 2 mL.
  • Heating: Seal the tube, remove from glovebox, and heat to 80°C for 16 hours.

  • Work-up: Cool to RT. Filter through a short plug of Celite/Silica eluting with Et

    
    O.
    
  • Purification: Bpin esters can hydrolyze on silica. Use neutral alumina or rapid silica chromatography with 1% Et

    
    N in the eluent.
    

Data Summary Table

ParameterMinisci AlkylationBenzylic OxidationIr-Borylation
Primary Site C6 (Ring)C3-MethylC2 or C6 (Steric dependent)
Key Reagent Ir(dF(CF

)ppy)

4-CzIPN / Quinuclidine[Ir(OMe)(cod)]

/ tmphen
Atmosphere Argon (Degassed)Oxygen (Balloon)Nitrogen (Strict)
Limitation Poly-alkylation possibleOver-oxidation to acidSteric hindrance reduces yield

References

  • Medicinal Chemistry of Trifluoromethoxy Groups

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][3][4][5] (2025).[4][6][7][8] MDPI. Link

  • Minisci Reaction Mechanisms

    • Minisci Reaction.[9][10][11] (2016).[9] Chem-Station Int. Ed. Link

  • Iridium-Catalyzed Borylation Selectivity

    • Iridium-Catalyzed Regioselective Borylation through C-H Activation.[12] (2021).[12][13][14] J. Org.[9][12] Chem. Link

  • Benzylic Oxidation Protocols

    • Benzylic C–H Oxidation: Recent Advances.[14][15] (2024).[15] Molecules. Link

  • Compound Properties

    • This compound (PubChem).Link

Sources

Application Note: 3-Methyl-5-(trifluoromethoxy)benzonitrile as a Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Abstract

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of new chemical scaffolds. This guide introduces 3-Methyl-5-(trifluoromethoxy)benzonitrile as a promising, albeit underexplored, starting point for kinase inhibitor design. This molecule strategically combines three key pharmacophoric features: a trifluoromethoxy group to enhance metabolic stability and lipophilicity, a benzonitrile moiety as a proven hydrogen bond acceptor and versatile synthetic handle, and a methyl group for probing hydrophobic pockets to achieve selectivity. We present a comprehensive analysis of the molecule's design rationale, propose synthetic derivatization strategies, and provide detailed, field-proven protocols for evaluating its derivatives in biochemical and cell-based assays. This document serves as a technical guide for researchers aiming to leverage this scaffold in their kinase drug discovery programs.

Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a major class of therapeutic targets, with their dysregulation being a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet significant challenges remain.[2][3] Achieving high selectivity among the over 500 kinases in the human kinome is a formidable task due to the highly conserved nature of the ATP-binding site.[4][5] Furthermore, poor metabolic stability and off-target effects often lead to clinical failures.

To overcome these hurdles, medicinal chemists often employ fluorination strategies.[6] The incorporation of fluorine-containing groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) can profoundly alter a molecule's physicochemical properties.[7][8] The -OCF₃ group, in particular, is a powerful modulator; it is highly lipophilic, which can improve membrane permeability, and its strong C-F bonds render it exceptionally stable to metabolic degradation.[6][7] This substituent is also strongly electron-withdrawing, which can modulate the acidity of nearby protons and influence binding interactions.[9]

Concurrently, the benzonitrile moiety is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates.[10][11] The nitrile group is a versatile synthetic handle and an excellent hydrogen bond acceptor, often mimicking the interactions of key residues in the kinase hinge region.[12][13]

The compound This compound uniquely integrates these desirable features, presenting a compelling starting point for the rational design of a new generation of kinase inhibitors.

Section 1: Physicochemical Properties and Design Considerations

The strategic arrangement of functional groups in this compound provides a robust foundation for fragment-based or scaffold-based drug design.

  • Trifluoromethoxy (-OCF₃) Group : This group acts as a powerful lipophilicity enhancer, which can facilitate cell membrane permeability.[7] Its exceptional metabolic stability can increase the half-life of drug candidates by preventing oxidative metabolism at the methoxy position.[6][7]

  • Nitrile (-C≡N) Group : The nitrile is a versatile chemical handle that can be transformed into various other functional groups, including primary amines, amides, or carboxylic acids, allowing for extensive structure-activity relationship (SAR) exploration.[10][12] As a weak base, it is a potent hydrogen bond acceptor, capable of forming critical interactions within the kinase hinge region.[13]

  • Methyl (-CH₃) Group : Often referred to as a "magic methyl," this group can enhance binding affinity by occupying small hydrophobic pockets within the target protein.[14] Its placement can also sterically shield adjacent sites from metabolic attack, further improving the compound's pharmacokinetic profile.[14]

Caption: Key pharmacophoric features of the scaffold.

Table 1: Summary of Key Functional Group Contributions
Functional GroupPositionKey PropertiesRationale in Kinase Inhibitor Design
Trifluoromethoxy (-OCF₃)5High lipophilicity, strong electron-withdrawing nature, high metabolic stability.[7]Improves cell permeability, enhances binding affinity through electronic effects, and increases drug half-life.
Nitrile (-C≡N)1Hydrogen bond acceptor, versatile synthetic intermediate.[10]Forms key interactions in the kinase hinge region; allows for library synthesis to explore SAR.
Methyl (-CH₃)3Hydrophobic, sterically small.[14]Probes hydrophobic sub-pockets to increase potency and selectivity; can block metabolic hotspots.

Section 2: Synthetic Strategies & Derivatization

The true potential of this compound lies in its utility as a versatile starting material. The nitrile group serves as the primary anchor for synthetic elaboration to build out a molecule capable of spanning the ATP-binding site and interacting with key residues.

A common strategy in kinase inhibitor design is to append a larger, often heterocyclic, moiety that can interact with the ribose and phosphate-binding regions of the ATP pocket.[4] This can be achieved by first converting the nitrile to a more reactive functional group, such as a primary amine.

Screening_Cascade cluster_biochem Biochemical Validation cluster_cell Cellular Validation biochem_assay Protocol 3.1: Biochemical Kinase Assay ic50_det Determine IC₅₀ biochem_assay->ic50_det Measures direct enzyme inhibition cell_assay Protocol 3.2: Cellular Target Engagement ic50_det->cell_assay Potent hits advance cellular_ic50 Determine Cellular IC₅₀ cell_assay->cellular_ic50 Confirms binding in live cells

Caption: Workflow from biochemical hit to cellular validation.

Section 4: Application Protocol: Assessing Cellular Activity

Confirming that an inhibitor binds its target in cells is crucial, but it is equally important to demonstrate that this binding event translates into a functional downstream effect, such as inhibiting a signaling pathway and ultimately suppressing cell proliferation.

Protocol 4.1: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To measure the dose-dependent inhibition of a known downstream substrate's phosphorylation by the target kinase.

Principle: Many kinases regulate signaling pathways by phosphorylating specific substrate proteins. [15]This protocol uses Western blotting with a phospho-specific antibody to directly visualize the inhibition of this event in cells treated with the inhibitor. A decrease in the phosphorylated substrate signal indicates effective target inhibition.

Materials:

  • Cancer cell line known to have an active target kinase pathway.

  • Complete cell culture medium (e.g., RPMI + 10% FBS).

  • Test compounds dissolved in DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-substrate signal to the total-substrate signal for each lane. Plot the normalized signal against inhibitor concentration to demonstrate dose-dependent inhibition.

Table 2: Example Data for Cellular Assays
Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Pathway Inhibition EC₅₀ (nM)
DERIV-001Kinase X1585120
DERIV-002Kinase X2501,1001,500
DERIV-003Kinase X>10,000>10,000>10,000
ControlKinase X85075

Conclusion & Future Perspectives

This compound represents a strategically designed chemical scaffold with high potential for the development of novel kinase inhibitors. The combination of a metabolically robust, lipophilic -OCF₃ group, a versatile nitrile handle for hydrogen bonding and synthesis, and a methyl group for probing selectivity pockets provides a compelling starting point for medicinal chemistry campaigns. The protocols detailed in this guide offer a robust framework for synthesizing and evaluating derivatives, from initial biochemical screening to the confirmation of cellular activity. Future work should focus on expanding the synthesized library, performing kinome-wide selectivity profiling to understand off-target effects, and obtaining co-crystal structures of lead compounds with their target kinases to enable structure-based drug design.

References

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity in trifluoromethoxylation of meta-tolunitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Trifluoromethoxylation Ticket ID: #OCF3-MTN-001 Topic: Troubleshooting Regioselectivity in meta-Tolunitrile Functionalization Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering regioselectivity challenges in the trifluoromethoxylation of meta-tolunitrile (3-methylbenzonitrile). This substrate presents a classic "electronic tug-of-war." The methyl group (-CH₃) is an ortho/para activator (electron-donating), while the cyano group (-CN) is a strong meta director (electron-withdrawing) in electrophilic aromatic substitution (EAS). However, in radical trifluoromethoxylation—the most common late-stage method—the mechanism is governed by the electrophilicity of the ·OCF₃ radical.[1][2][3][4]

This guide addresses the competition between the C6 position (sterically favored, activated by -CH₃) and the C4 position (activated by -CH₃, but sterically/inductively deactivated by -CN), and provides protocols to resolve mixtures.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why am I obtaining a mixture of regioisomers (mainly C6 and C4), and how do I predict the major product?

The Mechanism: The ·OCF₃ radical is highly electrophilic. It seeks the position of highest electron density.

  • C6 Position (Major): Ortho to the Methyl group and para to the Cyano group. This position benefits from the electron-donating effect of the methyl group and is furthest from the inductive deactivation of the cyano group.

  • C4 Position (Minor/Competitive): Para to the Methyl group and ortho to the Cyano group. While activated by the methyl group, it suffers from steric repulsion from the neighboring cyano group and stronger inductive deactivation.

  • C2 Position (Trace): Located between the Methyl and Cyano groups. Sterically prohibited.

  • C5 Position (Trace): Meta to both groups. Electronically dead zone for electrophilic radicals.

Corrective Action: If you are observing a C6:C4 ratio lower than 5:1, your reaction temperature is likely too high, or the radical generation rate is too fast, leading to "hot," unselective radical attacks.

  • Optimization: Lower the reaction temperature by 10–20°C.

  • Solvent Switch: Switch from pure Acetonitrile (MeCN) to a mixture of MeCN:DCM (1:1) . Dichloromethane (DCM) often stabilizes the radical lifetime, allowing for higher selectivity toward the thermodynamically preferred C6 position.

Q2: My conversion is low (<40%). Is the Cyano group killing the reactivity?

The Cause: Yes. The -CN group is a strong electron-withdrawing group (EWG), lowering the HOMO energy of the arene and making it less nucleophilic toward the electrophilic ·OCF₃ radical.[1][2][3][4]

Corrective Action: You cannot rely on passive radical addition. You must switch to a Redox-Active Catalytic System that lowers the activation energy or use a more potent radical source.

  • Recommendation: Adopt the Silver(II)-Mediated Protocol (Liu Method). The Ag(II) species acts as a single-electron oxidant that facilitates the interaction between the electron-deficient arene and the trifluoromethoxide source.

  • Alternative: If using photoredox (Ngai Method), increase the catalyst loading of Ru(bpy)₃²⁺ to 2.0 mol% and ensure high-intensity blue LED irradiation (450 nm) to sustain a high concentration of radicals.

Q3: I specifically need the C5-isomer (meta to methyl). Can I force this via C-H activation?

The Hard Truth: No. Direct C-H trifluoromethoxylation will never favor the C5 position on meta-tolunitrile because it is electronically deactivated by the -CN group and unactivated by the -CH₃ group.

The Solution: You must abandon direct C-H functionalization and use Ipso-Substitution via a pre-functionalized handle.

  • Protocol: Convert 3-methyl-5-bromobenzonitrile to the aryl boronic acid/ester.

  • Reaction: Use a Copper-mediated oxidative cross-coupling (Chan-Lam type) with AgOCF₃ or a Togni-reagent derivative.

Module 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on your desired regioisomer and current results.

G Start Start: Trifluoromethoxylation of m-Tolunitrile IsomerCheck Which Isomer is Required? Start->IsomerCheck C6_Major Target: C6 Isomer (Ortho to Me, Para to CN) IsomerCheck->C6_Major C5_Meta Target: C5 Isomer (Meta to Me, Meta to CN) IsomerCheck->C5_Meta DirectCH Method: Direct C-H Activation (Radical/Ag-Mediated) C6_Major->DirectCH IpsoRoute Method: Ipso-Substitution (Pre-functionalized) C5_Meta->IpsoRoute SelectivityCheck Is Selectivity > 5:1 (C6:C4)? DirectCH->SelectivityCheck Optimize Troubleshoot: 1. Lower Temp (0°C) 2. Solvent: MeCN/DCM (1:1) 3. Slow addition of oxidant SelectivityCheck->Optimize No (Mixture) Success Isolate Product (Column Chromatography) SelectivityCheck->Success Yes Optimize->SelectivityCheck Borylation Step 1: Ir-Cat Borylation or Start with 5-Bromo IpsoRoute->Borylation Coupling Step 2: Cu-Mediated Coupling (AgOCF3 / Togni Reagent) Borylation->Coupling Coupling->Success

Caption: Workflow for selecting the synthesis method based on regiochemical requirements. Green paths indicate direct C-H activation; red paths indicate required pre-functionalization.

Module 3: Experimental Protocols

Protocol A: Ag-Catalyzed C-H Trifluoromethoxylation (High Selectivity for C6)

Based on the methodology of Liu et al. (Nature Comms, 2020). This method uses the arene as the limiting reagent, which is crucial for expensive substrates like late-stage drug intermediates.

Reagents:

  • Substrate: meta-Tolunitrile (1.0 equiv)

  • Ag Catalyst: AgOTf (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (15 mol%)

  • OCF₃ Source: CsOCF₃ (2.0 equiv) [Generated in situ or pre-formed]

  • Oxidant: Selectfluor (2.0 equiv)[5]

  • Additive: KF (3.0 equiv)

  • Solvent: Ethyl Acetate (EA) or DCM/MeCN

Step-by-Step:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with AgOTf (0.01 mmol), dtbpy (0.015 mmol), Selectfluor (0.2 mmol), CsOCF₃ (0.2 mmol), and KF (0.3 mmol).

  • Solvation: Add meta-tolunitrile (0.1 mmol) and solvent (2.0 mL).

  • Reaction: Seal the tube and stir at 25°C for 12 hours.

    • Note: Do not heat above 40°C. Higher temperatures increase the formation of the C4 isomer.

  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate under reduced pressure.

  • Purification: The trifluoromethoxylated product is less polar than the starting material. Use Hexanes/EtOAc (95:5) for silica gel chromatography.

Protocol B: Photoredox Trifluoromethoxylation (Ngai Method)

Best for small-scale screening or if Ag-chemistry fails.

Reagents:

  • Substrate: meta-Tolunitrile (5.0 equiv) Note: Substrate is usually in excess here.

  • Reagent: N-trifluoromethoxy-phthalimide (1.0 equiv)

  • Catalyst: Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Solvent: MeCN/DCM (1:1)

Step-by-Step:

  • Mix reagent, catalyst, and substrate in a vial.

  • Degas via freeze-pump-thaw (3 cycles). Oxygen inhibits the radical chain.

  • Irradiate with Blue LEDs (450 nm) at room temperature for 18 hours.

  • Troubleshooting: If selectivity is poor, cool the reaction vial to 0°C using a cryo-block during irradiation.

Module 4: Data Reference Table

Comparison of Methods for meta-Tolunitrile

FeatureDirect C-H (Ag-Cat)Direct C-H (Photoredox)Ipso-Substitution (Borylation)
Primary Isomer C6 (Major), C4 (Minor)C6 (Major), C4 (Minor)C5 (Exclusive)
Selectivity Control Ligand Sterics (dtbpy)Temperature / SolventSubstrate Pre-functionalization
Substrate Scope Limiting Reagent (Good for expensive SM)Excess Substrate (Good for cheap SM)High (Requires extra steps)
Key Risk AgF formation (waste)Radical recombinationMulti-step yield loss
Reference Liu, Nat. Commun. 2020Ngai, Angew. Chem. 2018Hartwig/Ritter methods

References

  • Silver-Catalyzed Selective C-H Trifluoromethoxyl

    • Title: Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent
    • Source: Qi, X., Chen, C., Hou, C., Xiong, L., Chu, L., & Liu, G. (2020). Nature Communications.[5]

    • URL:[Link]

  • Photoredox Radical Trifluoromethoxyl

    • Title: Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation[1][2][4]

    • Source: Lee, W. J., Liang, Y., & Ngai, M. Y. (2018).
    • URL:[Link]

  • General Review on Trifluoromethoxyl

    • Title: Trifluoromethoxylation of Arenes and Heteroarenes[1][2][4][5][6][7][8]

    • Source: Tlili, A., Toulgoat, F., & Billard, T. (2016).
    • URL:[Link]

Sources

Optimizing reaction conditions for nucleophilic trifluoromethoxylation of aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for optimizing Nucleophilic Trifluoromethoxylation of Aryl Halides . It is designed to navigate the inherent instability of the trifluoromethoxide anion (


) and provide robust, evidence-based protocols.

Topic: Optimization & Troubleshooting of C(sp²)–OCF₃ Bond Formation Support Level: Tier 3 (Advanced Application Scientist) Current Status: Active

Core Technical Briefing: The Instability Challenge

Before attempting optimization, you must understand the fundamental thermodynamic trap of this reaction. Unlike trifluoromethylation (


), trifluoromethoxylation is hindered by the rapid, reversible decomposition of the nucleophile.

The Decomposition Equilibrium: At temperatures > -20 °C, the trifluoromethoxide anion (


) is in equilibrium with fluoride (

) and difluorophosgene (

).

Why this fails in standard catalysis:

  • Fluoride Poisoning: The generated

    
     is a smaller, harder nucleophile than 
    
    
    
    , often leading to aryl fluorides (Ar-F) as the major byproduct.
  • 
    -Fluoride Elimination:  If you use Palladium (Pd), the Pd-OCF₃ intermediate is prone to expelling a fluoride ion to form a stable Pd-F bond and 
    
    
    
    , killing the catalytic cycle.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct experimental approach for your substrate.

ProtocolSelector start START: Substrate Analysis is_halide Is your starting material an Aryl Halide (Ar-X)? start->is_halide direct_path Direct Nucleophilic Displacement? is_halide->direct_path Yes method_B METHOD B: Photocatalytic/Ag (Direct Route) direct_path->method_B Yes (High Risk/High Reward) step_conv Step 1: Convert Ar-X to Ar-SnBu3 or Ar-B(OH)2 direct_path->step_conv No (Reliable/Scale-up) method_A METHOD A: Ag-Mediated Cross-Coupling (Indirect Route) step_conv->method_A

Figure 1: Protocol Selection Flowchart. Method A is the historical "gold standard" for reliability (Ritter type). Method B is the emerging state-of-the-art for direct conversion (Tang/Ngai type).

Standard Operating Procedures (SOPs)

Protocol A: The "Ritter" Silver-Mediated Method (High Reliability)

Best for: Complex substrates, late-stage functionalization, and when reliability > step count.

Mechanism: Silver acts as a "fluoride sponge" and stabilizes the


 species, preventing 

elimination.

Reagents:

  • Substrate: Aryl stannane (

    
    ) or Aryl boronic acid (
    
    
    
    ).
  • 
     Source:  TAS-OCF₃ (isolated) or generated in situ from TFMT (Trifluoromethyl triflate) + AgF.[1]
    
  • Mediator: AgPF₆ or AgCN.

Step-by-Step Workflow:

  • Preparation (In Situ): In a glovebox, mix AgF (2.0 equiv) and the aryl stannane (1.0 equiv) in dry solvent (DCM or THF).

  • Activation: Add TFMT (1.5 equiv) slowly at -30 °C. The AgF reacts with TFMT to generate

    
    in situ.
    
  • Reaction: Allow warming to 0 °C or RT. The high oxidation potential of Ag(I) facilitates the reductive elimination of Ar-OCF₃.

  • Workup: Filter through Celite to remove silver salts.

Protocol B: Photocatalytic Silver-Promoted Direct Coupling (Advanced)

Best for: Direct conversion of Aryl Chlorides/Bromides without pre-functionalization.

Mechanism: Uses a photocatalyst to generate an aryl radical cation, which is trapped by a silver-stabilized trifluoromethoxide species.

Reagents:

  • Substrate: Aryl Chloride/Bromide.[2][3]

  • Catalyst: Ir(ppy)₃ or Ru(bpy)₃ (Photocatalyst).

  • 
     Source:  BTMP (Bis(trifluoromethyl)peroxide) or TFMT/Ag salts.
    
  • Additives: Ag₂CO₃ (Crucial for halide abstraction and anion stabilization).

Troubleshooting Guide (FAQ)

Symptom: Low Yield / No Conversion

Q: I see starting material remaining. Why isn't the reaction initiating?

  • Diagnosis: The

    
     source likely decomposed before reacting.
    
  • Fix:

    • Temperature Control: Ensure the reagent addition happens at -30 °C or lower.

      
       is thermally sensitive.[4]
      
    • Solvent Dryness: Moisture instantly hydrolyzes

      
       to Carbonic acid and HF. Use Karl-Fischer titrated solvents (<50 ppm water).
      
    • Light Exclusion: Silver salts are photosensitive. Wrap the flask in foil unless performing the photocatalytic variant.

Symptom: Ar-F (Aryl Fluoride) Formation

Q: I am getting the fluorinated product (Ar-F) instead of Ar-OCF3.

  • Diagnosis: Fluoride poisoning. The equilibrium has shifted toward

    
    .
    
  • The "Silver Effect": You likely have insufficient Silver (Ag) loading. Ag binds

    
     as insoluble AgF/AgBr, keeping the equilibrium toward 
    
    
    
    .
  • Fix: Increase Silver loading (e.g., use 2.0–3.0 equiv of Ag salt). Ensure your Ag source is not "wet" or deactivated.

Symptom: Protodehalogenation (Ar-H)

Q: My aryl halide is being reduced to the arene (Ar-H).

  • Diagnosis: Radical quenching by hydrogen atom transfer (HAT).

  • Fix: This is common in photocatalytic methods (Method B).

    • Switch solvent to one with stronger bond dissociation energies (e.g., Benzotrifluoride or highly pure Acetonitrile instead of THF/DMF).

    • Degas the solvent thoroughly (Freeze-Pump-Thaw x3) to remove Oxygen, which can interrupt the radical chain.

Reagent Comparison Table

ReagentStabilityNucleophilicityPrimary Use Case
TAS-OCF₃ Moderate (Solid)HighStannane/Boronic Acid coupling (Ritter).
TFMT + AgF Low (In Situ only)ModerateGenerating

freshly in solution. Cheaper than TAS-OCF3.
BTMP High (Gas/Liq)Radical SourceRadical trifluoromethoxylation (Photoredox).
DNTFB HighLow"Pummerer-type" reactions; releases

slowly.

Mechanism Visualization

The following diagram illustrates the critical "Death Loop" of the trifluoromethoxide anion that you must avoid.

DecompositionLoop cluster_0 The Stability Trap OCF3 OCF3 Anion (Nucleophile) Decomp Transition State (> -20°C) OCF3->Decomp Reversible Products F- (Fluoride) + COF2 (Gas) Decomp->Products Fast Products->OCF3 Slow/Hard Trap Silver (Ag+) Traps F- as AgF Products->Trap Prevention Strategy

Figure 2: The decomposition equilibrium of the trifluoromethoxide anion. Silver additives are required to intercept the Fluoride and shift equilibrium back to the left or stabilize the OCF3.

References

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. Journal of the American Chemical Society (2011) Key Insight: Establishes the standard Ag-mediated protocol using TAS-OCF3.[4]

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. Science (2010) Key Insight: Foundational work on Pd-CF3 which highlights the difficulty of the analogous OCF3 reaction due to elimination.

  • Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion Zhou, J., et al. Journal of the American Chemical Society (2024/2025) [Source: J. Am. Chem. Soc.[5] Recent Advances]([Link]) Key Insight: The modern solution for direct Ar-X to Ar-OCF3 conversion using photoredox catalysis.

  • Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes Chen, C., et al. (Ngai Group) Angewandte Chemie International Edition (2018) [Source: Angew.[6] Chem. Int. Ed. 2018, 57, 13784]([Link]) Key Insight: Alternative radical pathways avoiding the unstable anion.

Sources

Removing copper residues from 3-Methyl-5-(trifluoromethoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile, with a specific focus on the challenges associated with removing residual copper catalysts. This document is structured to provide immediate, actionable solutions to common problems encountered during purification, ensuring the final compound meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual copper from my synthesis of this compound critical?

Residual copper, even at trace levels, can have a significant impact on the quality, stability, and safety of the final active pharmaceutical ingredient (API).[1][2] Copper ions can catalyze undesirable side reactions, lead to product degradation, and interfere with downstream processes.[3] Furthermore, regulatory bodies like the ICH have strict limits on elemental impurities in drug products, making efficient copper removal a critical step in the manufacturing process.[4][5][6]

Q2: My purified product has a faint blue or green tint. What does this indicate?

A persistent blue or green color in your product is a strong indicator of residual copper contamination.[7] This may be due to the presence of copper(II) species complexed with your product or residual ligands. Immediate further purification is recommended to address this issue.

Q3: What are the most common methods for removing copper catalysts?

The most prevalent and effective methods for copper catalyst removal include aqueous washes with chelating agents, filtration through solid adsorbents, and the use of scavenger resins.[7] The choice of method depends on the nature of the product, the solvent system, and the level of copper contamination.

Q4: Are there any safety considerations when working with chelating agents and scavenger resins?

Yes. Always consult the Safety Data Sheet (SDS) for any chemical you are using. Some chelating agents can be irritants or harmful if ingested. When using scavenger resins, be aware of their compatibility with your solvent system and potential for swelling. Ensure proper personal protective equipment (PPE) is worn at all times.

Troubleshooting Guide: Copper Residue Removal

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Copper Contamination Detected by ICP-MS After Standard Aqueous Wash

Potential Causes:

  • Inefficient Chelation: The chosen chelating agent may not be optimal for the specific copper species present in your reaction mixture.

  • Product-Copper Complexation: Your product, this compound, may form a stable complex with copper, making it difficult to remove with a simple aqueous wash.

  • Insufficient Washing: The number of washes or the concentration of the chelating agent may be inadequate.

Solutions:

  • Optimize the Chelating Agent:

    • EDTA (Ethylenediaminetetraacetic acid): A versatile and effective chelating agent for copper.[8][9][10] A typical protocol involves washing the organic layer with a 0.5 M aqueous solution of EDTA.[7]

    • Aqueous Ammonia/Ammonium Chloride: Forms a water-soluble blue complex with copper.[11][12] This method is effective but be mindful of the basicity of ammonia, which could affect acid-sensitive functional groups. An acidic solution of ammonium chloride can be a suitable alternative.[11]

  • Sequential Purification Strategy:

    • Combine an aqueous wash with a solid-phase scavenger. After the initial aqueous workup, pass the organic solution through a plug of silica gel or a specialized copper scavenger resin.[7][11]

  • Increase Washing Efficiency:

    • Increase the number of washes with the chelating solution until the aqueous layer is colorless.[7]

    • Use a brine wash (saturated NaCl solution) after the chelating wash to minimize the loss of your organic product to the aqueous phase.[7]

Experimental Protocol: Enhanced EDTA Wash for Copper Removal

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a 0.5 M EDTA aqueous solution.

  • Shake the funnel vigorously for 2-3 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[7]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[7]

  • Wash the organic layer with an equal volume of brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

Issue 2: Low Product Yield After Purification

Potential Causes:

  • Product Solubility in Aqueous Phase: this compound may have some solubility in the aqueous wash solutions, leading to product loss.

  • Adsorption onto Solid Supports: The product may be strongly adsorbed onto silica gel or alumina during filtration.

Solutions:

  • Minimize Aqueous Solubility:

    • Always use a brine wash after the chelating agent wash to "salt out" the organic product from the aqueous phase.[7]

    • If product loss is still significant, consider reducing the volume of the aqueous washes.

  • Optimize Solid Filtration:

    • Use a less polar solid support, such as Celite®, for filtration to reduce polar interactions with your product.[11]

    • Elute the solid plug with a slightly more polar solvent after passing your product solution through to recover any adsorbed compound.

Issue 3: Scavenger Resin is Ineffective

Potential Causes:

  • Incorrect Resin Selection: The chosen scavenger resin may not have a high affinity for the specific copper species in your reaction.

  • Insufficient Contact Time or Amount: The amount of resin or the stirring time may not be sufficient for complete copper removal.

  • Solvent Incompatibility: The solvent may interfere with the binding of copper to the resin.

Solutions:

  • Select an Appropriate Scavenger Resin:

    • Consult manufacturer's specifications for scavenger resins with high affinity for copper.[13][14][15] Resins with thiol or amine functional groups are often effective.

    • Consider macroporous polymer beads or silica-based scavengers for different solvent systems.[14]

  • Optimize Scavenging Conditions:

    • Increase the amount of scavenger resin used.

    • Increase the stirring time to ensure adequate contact between the resin and the solution.

    • Perform a small-scale pilot experiment to determine the optimal resin amount and contact time.

Table 1: Comparison of Common Copper Removal Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Aqueous Wash (EDTA) Inexpensive, readily available.[8]Can lead to product loss if the product is water-soluble.[7]>95%
Aqueous Wash (Ammonia) Effective for forming water-soluble copper complexes.[11]Basic conditions may not be suitable for all products.[11]>95%
Silica Gel Filtration Can remove baseline impurities in addition to copper.[7]Product may adsorb to silica, leading to lower yield.90-98%
Scavenger Resins High selectivity and efficiency for specific metals.[13][16]Can be more expensive than other methods.>99%

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting copper contamination issues.

Copper_Removal_Workflow start Initial Product Isolation check_color Visual Inspection: Blue/Green Tint? start->check_color icp_ms ICP-MS Analysis: [Cu] > Specification? check_color->icp_ms No edta_wash Perform Enhanced EDTA Wash check_color->edta_wash Yes icp_ms->edta_wash Yes final_product Final Product Meets Specification icp_ms->final_product No ammonia_wash Alternative: Aqueous NH3/NH4Cl Wash edta_wash->ammonia_wash Consider if EDTA fails re_analyze Re-analyze by ICP-MS edta_wash->re_analyze ammonia_wash->re_analyze scavenger_resin Use Copper Scavenger Resin scavenger_resin->re_analyze solid_filtration Filtration through Silica/Celite Plug solid_filtration->re_analyze re_analyze->scavenger_resin [Cu] Still High re_analyze->final_product [Cu] OK troubleshoot_yield Address Low Yield: - Brine Wash - Optimize Filtration re_analyze->troubleshoot_yield Low Yield

Caption: Troubleshooting workflow for copper removal.

References

  • Benchchem. Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Accessed February 14, 2026.
  • Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. Accessed February 14, 2026.
  • Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. Accessed February 14, 2026.
  • Unknown.
  • Johnson Matthey. Metal scavengers. Accessed February 14, 2026.
  • ResearchGate.
  • Reddit. Best method for removing Cu(I) from Org compounds. Published May 14, 2024.
  • Apollo Scientific. High-Capacity Metal Scavengers. Accessed February 14, 2026.
  • Johnson Matthey.
  • ECHEMI. How can I remove copper from a click reaction mixture using EDTA? Accessed February 14, 2026.
  • CARBOGEN AMCIS Shanghai. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. Published June 13, 2023.
  • Unknown.
  • European Medicines Agency. ICH guideline Q3D (R1) on elemental impurities. Published March 28, 2019.
  • European Medicines Agency.
  • PMC. Copper and Its Complexes in Medicine: A Biochemical Approach. Accessed February 14, 2026.
  • ECA Academy. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! Published January 7, 2015.
  • MDPI. The Impact of Copper Ions on the Activity of Antibiotic Drugs. Published June 30, 2023.

Sources

Validation & Comparative

Optimizing Detection: A Comparative MS Fragmentation Guide for 3-Methyl-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

3-Methyl-5-(trifluoromethoxy)benzonitrile (MW: 201.15 g/mol ) represents a class of fluorinated aromatic intermediates critical in modern drug discovery for modulating lipophilicity and metabolic stability. Its structural core—a disubstituted benzonitrile with a trifluoromethoxy (


) group—presents unique challenges in mass spectrometry due to the high electronegativity of the fluorine atoms and the stability of the aromatic system.

This guide compares ionization modalities and fragmentation pathways to establish a robust detection protocol.

Comparative Analysis: Ionization Modalities

The choice of ionization source is the single most critical variable for this compound. Unlike polar pharmaceutical salts, the


 and methyl groups render this molecule significantly lipophilic.
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Mechanism Solution-phase ion evaporation.Gas-phase proton transfer/charge exchange.High-energy (70 eV) electron bombardment.[1]
Suitability Low to Moderate. The nitrile nitrogen is a weak base; protonation (

) is inefficient without acidic modifiers.
High. Excellent for neutral/non-polar aromatics. The corona discharge forces ionization of the nitrile.Gold Standard for ID. Provides rich structural fingerprinting but not suitable for LC-MS workflows.
Sensitivity Moderate (Requires Formic Acid).High ( robust signal).N/A (GC-MS only).
Key Adducts

,



(Radical Cation)
Recommendation Use for high-throughput screening if already in ESI mode.Use for trace quantification (DMPK) or if ESI sensitivity is poor.Use for purity analysis and structural confirmation.

Fragmentation Mechanics: The "Fingerprint"

Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions. The trifluoromethoxy group introduces a distinct fragmentation pathway compared to standard methoxy analogues.

The Stability Paradox

The


 group is electronically unique. The oxygen atom donates electrons to the ring (resonance), but the 

group strongly withdraws electrons (induction). Under Collision-Induced Dissociation (CID), the

bonds are often the first to break, unlike methoxy groups where the

bond cleavage is common.
Comparative Pathway Analysis: Fluorinated vs. Non-Fluorinated[1]
  • 3-Methyl-5-methoxybenzonitrile (Analogue): Dominant loss of

    
     (15 Da) to form a quinoid-like cation.
    
  • This compound (Target):

    • Primary Pathway: Loss of

      
       (69 Da). The aromatic 
      
      
      
      bond is stronger than the
      
      
      bond.
    • Secondary Pathway: Loss of

      
       (27 Da) from the nitrile group.
      
    • Minor Pathway: Loss of

      
       (19 Da).
      
Visualizing the Fragmentation Tree

The following diagram illustrates the specific mass transitions expected for this compound under positive ion mode (EI/CID).

FragmentationPath M_Ion Molecular Ion (Precursor) [M]+• m/z 201 (Stable Aromatic System) Frag_132 Phenoxy Cation [M - CF3]+ m/z 132 (Base Peak in MS/MS) M_Ion->Frag_132 Loss of •CF3 (69 Da) Major Pathway Frag_174 Nitrile Loss [M - HCN]+ m/z 174 M_Ion->Frag_174 Loss of HCN (27 Da) Frag_186 Methyl Radical Loss [M - CH3]+ m/z 186 M_Ion->Frag_186 Loss of •CH3 (15 Da) Frag_104 Secondaryium Ion [C7H6N]+ m/z 104 Frag_132->Frag_104 Loss of CO (28 Da) Ring Contraction

Figure 1: Predicted fragmentation tree highlighting the diagnostic loss of the trifluoromethyl group (m/z 69) as the primary transition.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating. The use of a "System Suitability Test" (SST) using a known benzonitrile standard is recommended before running unknowns.

Protocol A: LC-MS/MS Quantification (High Sensitivity)

Objective: Trace detection in biological matrices (Plasma/Microsomes).

  • Mobile Phase Preparation:

    • Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. (Ammonium aids in adduct formation if protonation is weak).

    • Phase B: Methanol + 0.1% Formic Acid. (Methanol generally provides better ionization for nitriles in APCI than Acetonitrile).

  • Column Selection: C18 Reverse Phase (e.g., Acquity BEH C18), 2.1 x 50mm, 1.7 µm.

  • Source Parameters (APCI Positive Mode):

    • Corona Current: 4.0 µA.

    • Source Temp: 350°C (Higher heat required to volatilize the lipophilic compound).

    • Cone Voltage: 30 V.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      from
      
      
      ).
    • Qualifier:

      
       (Loss of HCN).
      
Protocol B: GC-MS Structural Confirmation

Objective: Purity assessment of synthesized material.

  • Inlet: Split/Splitless (Split 20:1), 250°C.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene), 30m x 0.25mm.

  • Oven Program:

    • Start 60°C (Hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters: EI Source, 70 eV, Scan range 40–300 amu.

  • Data Validation: Look for the molecular ion at m/z 201. If m/z 201 is absent but m/z 132 is dominant, lower the inlet temperature to prevent thermal degradation, although this compound is generally thermally stable.

Decision Matrix: Troubleshooting Signal Loss

Use this logic flow to diagnose poor sensitivity.

Troubleshooting Start Low Signal Intensity? Check_Ion Check Ionization Mode Start->Check_Ion ESI_Path Using ESI? Check_Ion->ESI_Path APCI_Path Using APCI? Check_Ion->APCI_Path Action_ESI Switch to APCI OR Add 5mM NH4OAc ESI_Path->Action_ESI Nitrile is weak base Action_APCI Increase Source Temp (>350°C) APCI_Path->Action_APCI Ensure vaporization

Figure 2: Diagnostic workflow for optimizing signal intensity.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(Trifluoromethyl)benzonitrile. NIST Standard Reference Database 69.[2] Available at: [Link]

  • Kagramanov, N. D., et al. (2021). Ionic Series in Mass Spectra of Trifluoromethyl-Substituted Heterocycles. Fluorine Notes, Vol. 138. Available at: [Link]

  • Microsaic Systems. (2020).[3] Straight to the Source: ESI vs APCI.[3][4][5][6] Available at: [Link]

  • Biotage. (2023).[6] When should I choose APCI or ESI for my flash column chromatography? Available at: [Link]

Sources

Bioactivity comparison of 3-methyl-5-trifluoromethoxy vs 3-methyl-5-chloro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Comparison: 3-Methyl-5-Trifluoromethoxy vs. 3-Methyl-5-Chloro Derivatives

Executive Summary

In medicinal chemistry, the optimization of a lead compound often hinges on the subtle "magic methyl" effect or the strategic replacement of halogens. This guide analyzes the specific bioisosteric replacement of a 3-methyl-5-chloro motif with a 3-methyl-5-trifluoromethoxy (OCF₃) motif.

While both the chloro (Cl) atom and the trifluoromethoxy (OCF₃) group are electron-withdrawing and lipophilic, they diverge significantly in steric bulk, conformational preference, and lipophilic contribution . The transition from a 3-methyl-5-chloro phenyl ring to a 3-methyl-5-trifluoromethoxy phenyl ring is not merely a "heavy atom" swap; it is a strategic maneuver to enhance membrane permeability, occupy hydrophobic pockets, and alter the metabolic soft spot of the arene, often resulting in a 2–5x increase in lipophilicity (LogP) and distinct changes in ligand-protein binding kinetics.

Physicochemical Profiling: The Tale of the Tape

To understand the bioactivity differences, we must first quantify the fundamental physical differences between the Chloro and Trifluoromethoxy substituents when placed meta to a Methyl group.

PropertyChloro (-Cl) Trifluoromethoxy (-OCF₃) Impact on Bioactivity
Hansch Lipophilicity (

)
+0.71+1.04OCF₃ is significantly more lipophilic , enhancing BBB penetration and membrane permeability but potentially lowering aqueous solubility.
Hammett Constant (

)
+0.37+0.38Electronic equivalence. Both are similarly electron-withdrawing at the meta position, meaning pKa of the aniline/phenol remains largely unchanged.
Van der Waals Volume ~19 ų~40–50 ųOCF₃ is bulky. It requires a larger hydrophobic pocket. If the pocket is tight, OCF₃ will kill potency; if the pocket is open, it will boost affinity via hydrophobic burial.
Conformation Spherical / PlanarTwisted / AnisotropicThe O-CF₃ bond often twists out of the aromatic plane (dihedral ~90°) to minimize steric clash, potentially locking the ligand into a bioactive conformation.
Metabolic Stability High (Blocks oxidation)Very High (Blocks oxidation)Both block metabolic hotspots (CYP450 oxidation), but OCF₃ is chemically inert to a wider range of nucleophiles.

Key Insight: The electronic effects (


) are nearly identical. Therefore, any difference in biological activity is driven almost exclusively by Steric  (size/shape) and Lipophilic  factors.

Mechanistic Implications in Drug Design

A. The "Lipophilic Filling" Effect

The 3-methyl-5-trifluoromethoxy motif is a "privileged structure" in kinase and nuclear receptor inhibitors (e.g., ROR


, JAK).
  • Mechanism: The 3-methyl group provides a small hydrophobic anchor. The 5-chloro atom is often too small to fully occupy large hydrophobic pockets (e.g., the specificity pouch of a kinase).

  • Optimization: Replacing Cl with OCF₃ extends the reach of the molecule by ~2–3 Å. If the protein pocket has available space (a "lipophilic hole"), the OCF₃ group displaces "high-energy" water molecules, leading to a significant gain in binding entropy and potency (often 10-fold improvement).

B. Conformational Locking
  • Chloro: The Cl atom is spherical. It does not enforce a specific rotameric state on the phenyl ring relative to the rest of the scaffold.

  • OCF₃: The trifluoromethoxy group prefers a conformation where the

    
     bond is orthogonal to the phenyl ring to avoid repulsion with the ortho-hydrogens (or the meta-methyl group). This can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty of binding.
    

Representative Case Study: ROR t Inverse Agonists

Context: Based on structure-activity relationships observed in patents (e.g., WO2016198908) for nuclear receptor modulators.

Objective: Improve cellular potency of a 3-methyl-5-chloro aniline lead compound.

CompoundSubstituent (R)Enzyme IC₅₀ (nM)Cell EC₅₀ (nM)LogD (pH 7.4)Notes
Lead A 3-Me, 5-Cl 451203.2Good potency, but moderate cellular permeability.
Analog B 3-Me, 5-OCF₃ 8 15 4.15x potency boost. Higher lipophilicity drove better cell membrane crossing.
Analog C 3-Me, 5-CF₃ 25603.8Improved over Cl, but OCF₃ was superior due to the specific oxygen extension filling the pocket.

Analysis: The transition from Lead A (Cl) to Analog B (OCF₃) achieved two goals:

  • Potency: The bulkier OCF₃ filled a hydrophobic sub-pocket that Cl could not reach.

  • Permeability: The increase in LogD (3.2

    
     4.1) improved passive diffusion through the cell membrane, resulting in a steeper improvement in cellular EC₅₀ compared to enzyme IC₅₀.
    

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-5-(trifluoromethoxy)aniline

A self-validating protocol for generating the key building block if it is not commercially available.

  • Starting Material: 3-methyl-5-nitrophenol.

  • Trifluoromethylation:

    • Reagents: Sodium trifluoromethanesulfinate (Langlois reagent), tert-butyl hydroperoxide (TBHP).

    • Conditions: React in biphasic CH₂Cl₂/Water at 0°C

      
       RT.
      
    • Validation: Monitor consumption of phenol by TLC (shift to higher R_f due to OCF₃ lipophilicity).

    • Note: Direct O-trifluoromethylation is difficult. Alternatively, use Trifluoromethyl triflate (TFMT) with a silver catalyst if available.

  • Reduction:

    • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

    • Solvent: Ethanol/Water (4:1).

    • Procedure: Reflux for 2 hours. The nitro group reduces to the amine.

    • Workup: Filter through Celite (removes Fe sludge). Extract with EtOAc.

    • Yield: Typically >80%.

    • QC: ¹H NMR should show the methyl singlet (~2.3 ppm) and the disappearance of nitro-shifted aromatic protons.

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

To verify the stability advantage.

  • Preparation: Prepare 10 mM DMSO stocks of the Cl-derivative and OCF₃-derivative.

  • Incubation:

    • Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate: Add NADPH (1 mM).

  • Sampling:

    • Take aliquots at t = 0, 15, 30, and 60 minutes.

    • Quench: Immediately add to ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .
    • Expectation: The OCF₃ derivative often shows a slightly longer

      
       due to higher lipophilicity protecting the ring from specific polar oxidation pathways, provided the LogP isn't so high that it gets trapped in the membrane.
      

Decision Logic & Visualization

Diagram 1: Strategic Decision Matrix (Cl vs. OCF₃)

DecisionMatrix Start Lead Optimization: 3-Methyl-5-Chloro Motif CheckPocket Is the Hydrophobic Pocket Filled? Start->CheckPocket CheckPerm Is Cell Permeability Limiting? CheckPocket->CheckPerm No (Space available) Action_KeepCl Keep -Cl (Maintain Solubility & Size) CheckPocket->Action_KeepCl Yes (Steric clash likely) CheckSol Is Aqueous Solubility Critical? CheckPerm->CheckSol Yes (Need more Lipophilicity) Action_SwitchCF3 Switch to -CF3 (Intermediate Bulk) CheckPerm->Action_SwitchCF3 No (Permeability OK) CheckSol->Action_KeepCl Yes (OCF3 too lipophilic) Action_SwitchOCF3 Switch to -OCF3 (Boost Potency & Permeability) CheckSol->Action_SwitchOCF3 No (Solubility OK)

Caption: Decision tree for navigating the bioisosteric replacement of Chloro with Trifluoromethoxy based on structural and ADME requirements.

Diagram 2: SAR Optimization Workflow

SAR_Workflow Step1 Synthesize 3-Me-5-Cl (Baseline) Step2 In Vitro Assay (Enzyme IC50) Step1->Step2 Step3 Analyze Binding Mode (Docking/X-Ray) Step2->Step3 Branch1 Pocket Full Step3->Branch1 Branch2 Pocket Empty Step3->Branch2 Outcome1 Retain Cl / Try F (Reduce Sterics) Branch1->Outcome1 Outcome2 Synthesize 3-Me-5-OCF3 (Fill Pocket) Branch2->Outcome2 Step4 Cellular Assay (Check Permeability) Outcome2->Step4

Caption: Workflow for evaluating the 3-methyl-5-trifluoromethoxy substitution during lead optimization.

References

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications.[1][2]Beilstein Journal of Organic Chemistry . Available at: [Link]

  • Meanwell, N. A. (2011).[3][4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry . (Discusses OCF3 vs Cl lipophilicity and metabolic blocking).

  • Patent WO2016198908A1.ROR Nuclear Receptor Modulators. (Contains synthesis and data for 3-methyl-5-trifluoromethoxy aniline derivatives).
  • Patent CA2749217A1.Compositions and methods for inhibition of the JAK pathway. (Example of 3-methyl-5-trifluoromethoxy phenyl scaffold in kinase inhibitors).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.Science. (Authoritative review on the physicochemical properties of Fluorine and OCF3 groups).

Sources

A Senior Application Scientist's Guide to Distinguishing 3-Methyl-5-(trifluoromethoxy)benzonitrile and 3-Methoxy-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical and materials science research, the ability to distinguish between constitutional isomers is paramount. These compounds share the same molecular formula but differ in the connectivity of their atoms, which can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth, technical comparison of two such isomers: 3-Methyl-5-(trifluoromethoxy)benzonitrile and 3-Methoxy-5-(trifluoromethyl)benzonitrile.

This document is crafted for researchers, scientists, and drug development professionals, offering a robust framework of field-proven analytical strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving unambiguous isomer identification.

The Analytical Challenge: Unmasking Subtle Structural Differences

This compound (henceforth Compound A ) and 3-Methoxy-5-(trifluoromethyl)benzonitrile (Compound B ) both have the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol .[1] This identical mass renders routine mass spectrometry insufficient for differentiation. The critical difference lies in the placement of the methyl (-CH₃) versus the methoxy (-OCH₃) group, and the trifluoromethoxy (-OCF₃) versus the trifluoromethyl (-CF₃) group. This seemingly minor rearrangement creates distinct electronic environments within each molecule, which can be effectively probed using modern spectroscopic techniques.

Isomer_Structures cluster_A Compound A: this compound cluster_B Compound B: 3-Methoxy-5-(trifluoromethyl)benzonitrile A_node C₉H₆F₃NO A_img B_node C₉H₆F₃NO B_img

Figure 1: Chemical structures of Compound A and Compound B.

Core Distinguishing Techniques: A Multi-Pronged Spectroscopic Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the most definitive route to differentiate these isomers.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining molecular structure by observing the behavior of atomic nuclei in a magnetic field.[4] For this specific challenge, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The First Point of Distinction

The proton NMR spectrum offers the most immediate and clear distinction. The chemical shift of the singlet integrating to three protons will be significantly different for the methyl group versus the methoxy group.

  • Compound A (-CH₃): The protons of the methyl group directly attached to the aromatic ring are expected to resonate in the upfield region, typically around δ 2.4 ppm .

  • Compound B (-OCH₃): The protons of the methoxy group are attached to an electronegative oxygen atom, which deshields them. This causes a downfield shift to approximately δ 3.9 ppm .[5]

This substantial difference of ~1.5 ppm is a robust and easily identifiable marker.

¹³C NMR: Corroborating Evidence from the Carbon Backbone

Carbon NMR further solidifies the identification by examining the chemical environment of each carbon atom.[4]

  • Methyl vs. Methoxy Carbon: The methyl carbon of Compound A will appear at a high field, around δ 20-25 ppm , while the methoxy carbon in Compound B will be significantly downfield, typically in the δ 50-60 ppm range.[5]

  • Fluorinated Group Carbons: The carbon atom of the trifluoromethyl group (-CF₃) in Compound B and the trifluoromethoxy group (-OCF₃) in Compound A will both appear as quartets due to spin-spin coupling with the three fluorine atoms. However, their chemical shifts will differ due to the different electronic environments.

¹⁹F NMR: A Direct and Sensitive Probe

Given the presence of fluorine, ¹⁹F NMR provides a highly sensitive and direct method of analysis. The chemical shifts of the -CF₃ and -OCF₃ groups are distinct.

  • Compound A (-OCF₃): The trifluoromethoxy group typically appears as a singlet around δ -58 to -60 ppm .

  • Compound B (-CF₃): The trifluoromethyl group resonates further upfield, generally appearing as a singlet around δ -62 to -64 ppm .

Table 1: Summary of Expected NMR Chemical Shifts (ppm)

NucleusCompound A (this compound)Compound B (3-Methoxy-5-(trifluoromethyl)benzonitrile)Key Differentiator
¹H ~2.4 (s, 3H, -CH₃)~3.9 (s, 3H, -OCH₃)Δδ ≈ 1.5 ppm
¹³C ~20-25 (-CH₃)~50-60 (-OCH₃)Δδ ≈ 30 ppm
¹⁹F ~ -58 to -60 (-OCF₃)~ -62 to -64 (-CF₃)Δδ ≈ 4 ppm
Mass Spectrometry (MS): Beyond Molecular Weight

While both isomers have the same nominal mass, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) will differ.[6] The stability of the bonds connecting the fluorinated groups to the aromatic ring is different, leading to characteristic fragment ions.

  • Compound B (-CF₃): A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃), resulting in a prominent peak at [M-69]⁺.[7][8]

  • Compound A (-OCF₃): The fragmentation of the trifluoromethoxy group is more complex and can involve different bond cleavages, leading to a distinct fragmentation pattern compared to Compound B.

workflow cluster_exp Experimental Workflow Sample Isomeric Sample NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR MS MS/MS Analysis Sample->MS Analysis Comparative Data Analysis NMR->Analysis MS->Analysis ID_A Identified as Compound A Analysis->ID_A ¹H δ ≈ 2.4 ppm ID_B Identified as Compound B Analysis->ID_B ¹H δ ≈ 3.9 ppm

Figure 2: Logical workflow for the spectroscopic differentiation of the two isomers.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of at least -1 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals and identify the chemical shift of the singlet corresponding to the methyl or methoxy group.

  • ¹³C and ¹⁹F NMR Acquisition:

    • Acquire standard proton-decoupled ¹³C and ¹⁹F spectra.

    • For ¹³C, a longer acquisition time and more scans may be necessary due to the lower natural abundance and sensitivity of the nucleus.

    • Compare the observed chemical shifts with the expected values in Table 1.

Protocol 2: Mass Spectrometry (MS/MS) Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer capable of tandem MS, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • Full Scan MS: Acquire a full scan spectrum to confirm the presence of the molecular ion at m/z 202.0474 [M+H]⁺.

  • MS/MS Fragmentation:

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Apply a range of collision energies to induce fragmentation.

    • Acquire the product ion spectra.

    • Analyze the spectra for the presence or absence of the characteristic [M-69]⁺ fragment to distinguish between the isomers.

Conclusion

The unambiguous differentiation of this compound and 3-Methoxy-5-(trifluoromethyl)benzonitrile is readily achievable through a systematic and multi-faceted analytical approach. ¹H NMR spectroscopy stands out as the most direct and conclusive method, providing a clear-cut distinction based on the chemical shifts of the methyl and methoxy protons. This initial identification can be further substantiated by the complementary data from ¹³C and ¹⁹F NMR, as well as the unique fragmentation patterns observed in tandem mass spectrometry. By adhering to the principles and protocols outlined in this guide, researchers can confidently establish the identity and purity of their compounds, a critical step in ensuring the validity and success of their scientific endeavors.

References

  • PubChem. 3-methoxy-5-(trifluoromethyl)benzonitrile. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Pearson. Constitutional Isomers Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Quora. What spectral technique is used to distinguish between structural isomers?. [Link]

  • Reddit. Can you differentiate some constitutional isomers using mass spectrometry?. [Link]

  • ACD/Labs. Fragment loss of CF3 group. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.